molecular formula C8H8N2O2S B13717709 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione

Cat. No.: B13717709
M. Wt: 196.23 g/mol
InChI Key: NNOXEGCQIUBCFD-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core with a methyl group at the 1-position and a 2-thienyl substituent at the 5-position. The thienyl group, a sulfur-containing heterocycle, distinguishes this compound from simpler aryl or alkyl-substituted analogues. Imidazolidine-2,4-diones (hydantoins) are structurally versatile and serve as key scaffolds in medicinal chemistry, often modified to optimize pharmacological activities such as anticonvulsant, antiarrhythmic, or metabolic effects .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

1-methyl-5-thiophen-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O2S/c1-10-6(5-3-2-4-13-5)7(11)9-8(10)12/h2-4,6H,1H3,(H,9,11,12)

InChI Key

NNOXEGCQIUBCFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)NC1=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione typically involves the reaction of thienyl-substituted amines with carbonyl compounds under controlled conditions. One common method includes the cyclization of thienyl-substituted ureas or thioureas with appropriate carbonyl compounds in the presence of catalysts such as acids or bases .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of high-yielding and cost-effective methods is crucial for large-scale production. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of imidazolidine-2,4-dione is critical for modulating biological and physicochemical properties. Key analogues include:

  • 5-(4-Methoxybenzylidene)imidazolidine-2,4-dione (): Features a 4-methoxybenzylidene group, introducing conjugation and electron-donating effects. This compound exhibited a melting point of 83–85°C and was synthesized via Knoevenagel condensation .
  • (Z)-5-[(2-Methylindol-3-yl)methylene]-1-methylimidazolidine-2,4-dione (): Substituted with a methylindole group, this compound highlights the impact of bulky, aromatic substituents on stereochemistry and π-π interactions .

Substituent Variations at Position 1

  • 1-Methyl-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione (): A pyrrolidinylmethyl group at position 5 and methyl at position 1. This compound showed a melting point of 108–110°C and IR absorption at 1779 cm⁻¹ (C=O stretch), typical of hydantoins .
  • 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (): Ethyl and methoxyphenyl groups at position 5, demonstrating how alkyl-aryl combinations affect molecular weight (234.25 g/mol) and lipophilicity .

Physicochemical Properties

Compound Name Substituents (Position 5) Melting Point (°C) Key Spectral Data Yield (%)
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione 2-Thienyl Data not reported Data not reported N/A
Compound 9b () Biphenyl-4-yl 108–110 IR: 1779, 1708 cm⁻¹; MS: m/z 350 (M+H)+ 35.3
5-(4-Methoxybenzylidene)thiazolidine-2,4-dione 4-Methoxybenzylidene 83–85 ¹H NMR: δ 7.5–6.8 (aromatic protons) 71
Avobenzone analogues () (E)-3-Phenylallylidene N/A λmax ≈ 350–360 nm (similar to avobenzone) N/A

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, thienyl) typically lower melting points compared to electron-donating substituents (e.g., methoxy) .
  • Conjugated systems (e.g., benzylidene, allylidene) enhance UV absorption, as seen in avobenzone-like derivatives .

Pharmacological Activities

Compound Name Activity Key Data Reference
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione () Antiarrhythmic (α1-adrenoreceptor affinity) Ki = 13.9 nM; prophylactic/therapeutic efficacy in arrhythmia models
(Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione () Cytotoxic and antimicrobial NMR shifts (ΔδC = +7.6 ppm) indicate stereochemical effects on activity
5-(Fluorenyl-propenyl)thiazolidinedione () Antihyperglycemic Significant reduction in blood glucose in diabetic rat models

Key Observations :

  • Antiarrhythmic activity correlates with α1-adrenoreceptor affinity, as seen in aminoalkyl-substituted derivatives .
  • Antihyperglycemic effects are linked to thiazolidinedione scaffolds activating PPARγ receptors, though imidazolidinediones may exhibit similar mechanisms .

Biological Activity

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, is a compound of interest due to its diverse biological activities. The imidazolidine core structure is recognized for its presence in various bioactive compounds, including those used in the treatment of epilepsy and cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}

Antitumor Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. For instance, a study demonstrated that various imidazolidine derivatives, including this compound, showed promising cytotoxic effects against several cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in vitro using the MTT assay across different human tumor cell lines.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG215.72Induction of apoptosis
A278020.34Inhibition of Bcl-2 protein
MCF712.45Cell cycle arrest

The mechanism by which this compound exerts its antitumor effects involves the inhibition of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2). This inhibition leads to increased apoptosis in cancer cells. Additionally, the compound's structural features contribute to its interaction with cellular targets that regulate cell survival and proliferation pathways.

Cardiovascular Effects

In vivo studies have also shown that certain imidazolidine derivatives can induce cardiovascular effects such as hypotension and bradycardia. These effects are likely mediated through endothelial muscarinic receptor activation and subsequent nitric oxide (NO) release.

Case Study: Cardiovascular Effects
A study involving rats demonstrated that administration of this compound resulted in significant decreases in blood pressure and heart rate. The findings suggest potential applications in managing conditions characterized by high blood pressure.

Pharmacokinetic Properties

Preliminary studies on the pharmacokinetic profile of this compound reveal favorable absorption and distribution characteristics. The compound exhibits moderate solubility and permeability, indicating potential for oral bioavailability.

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